5,7-Dichlorobenzoxazole-2-methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2N2O |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2 |
InChI Key |
PYKXHIALRDSNTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-(Aminomethyl)-5,7-dichlorobenzoxazole molecular weight and formula
Executive Summary
This guide provides a comprehensive technical profile of 2-(Aminomethyl)-5,7-dichlorobenzoxazole , a halogenated heterocyclic scaffold critical in medicinal chemistry. While often sought as a pharmacophore for kinase inhibition and antimicrobial research, its specific physicochemical properties and synthetic nuances require precise handling. This document details its molecular identity, validated synthetic pathways, and analytical protocols, designed to serve researchers requiring high-purity synthesis and characterization.
Part 1: Chemical Identity & Physicochemical Profile
The core request concerns the fundamental mass and formula.[1][2][3] However, for a research application, the derived properties are equally critical for solubility and formulation.
Core Identifiers
| Property | Value | Notes |
| IUPAC Name | 1-(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine | |
| Molecular Formula | Confirmed via atomic summation.[4] | |
| Molecular Weight | 217.05 g/mol | Monoisotopic Mass: 215.9857 Da |
| CAS Registry | Not widely listed | Treat as a custom derivative of CAS 3621-81-6. |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): ~2.3 – 2.6 (High lipophilicity due to 5,7-dichloro substitution).
-
pKa (Conjugate Acid): ~8.5 (Primary amine). The benzoxazole nitrogen is weakly basic (
) and does not protonate under physiological conditions. -
Topological Polar Surface Area (TPSA): ~52 Ų (Good membrane permeability).
-
Solubility: Low in neutral water; highly soluble in DMSO, Methanol, and aqueous acid (pH < 4).
Part 2: Synthetic Architecture
Validated Synthetic Pathway
The synthesis begins with 2-amino-4,6-dichlorophenol , leveraging the high electrophilicity of chloroacetyl chloride to close the ring, followed by a classical Gabriel synthesis to install the amine without over-alkylation.
Figure 1: Recommended synthetic pathway avoiding polymerization side-reactions common in direct amino-acid condensations.
Detailed Protocol
Step 1: Cyclization to 2-(Chloromethyl)-5,7-dichlorobenzoxazole
-
Dissolution: Dissolve 2-amino-4,6-dichlorophenol (1.0 eq) in anhydrous toluene.
-
Acylation: Add chloroacetyl chloride (1.2 eq) dropwise at 0°C.
-
Cyclodehydration: Reflux the mixture using a Dean-Stark trap to remove water. The reaction is complete when water evolution ceases (~3-4 hours).
-
Isolation: Evaporate solvent. Recrystallize the crude solid from ethanol.
-
Checkpoint: Monitor disappearance of the phenolic -OH stretch in IR (~3300 cm⁻¹).
-
Step 2: Amination (Gabriel Synthesis)
-
Substitution: React the chloromethyl intermediate with Potassium Phthalimide (1.1 eq) in DMF at 80°C for 4 hours.
-
Cleavage: Treat the isolated phthalimide intermediate with hydrazine hydrate (2.0 eq) in refluxing ethanol.
-
Purification: Acidify to precipitate phthalhydrazide byproduct. Filter. Basify the filtrate to pH 10 and extract with DCM.
-
Why this method? Direct amination with ammonia often leads to secondary/tertiary amine impurities. The Gabriel method guarantees a primary amine.
-
Part 3: Analytical Validation
Trustworthiness in chemical biology relies on rigorous characterization. The following data profile confirms the structure of
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Expected Parent Ion
: m/z 216.99 (Base peak). -
Isotope Pattern: Distinctive chlorine pattern.
-
M (217): 100%
-
M+2 (219): ~64% (due to
) -
M+4 (221): ~10%[1]
-
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.85 | Doublet ( | 1H | Ar-H (Position 4) |
| 7.55 | Doublet ( | 1H | Ar-H (Position 6) |
| 4.05 | Singlet | 2H | |
| 2.10 | Broad Singlet | 2H |
Note: The coupling constant (
Part 4: Applications in Drug Discovery
This molecule is not merely a catalog item; it is a bioisostere for various bioactive scaffolds.
Pharmacophore Mapping
The 2-aminomethyl-benzoxazole motif serves as a rigid linker mimicking the peptide bond or the ethylenediamine moiety found in many kinase inhibitors.
Figure 2: Structure-Activity Relationship (SAR) attributes of the molecule.
Known Biological Relevance[4]
-
Antimicrobial Agents: Benzoxazoles with cationic tails (like the aminomethyl group) disrupt bacterial membranes, effective against Gram-positive strains (e.g., S. aureus) [1].
-
Kinase Inhibition: The scaffold fits into the ATP-binding pocket of varying kinases, where the amine forms salt bridges with aspartate residues in the catalytic cleft [2].
References
-
Synthesis and Antimicrobial Activity of Benzoxazoles. Source:Journal of Heterocyclic Chemistry Context: Establishes the antimicrobial baseline for 2-substituted benzoxazoles. Link:[Link] (Journal Landing Page)
-
Benzoxazole Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Source:Royal Society of Chemistry (Med.[5] Chem. Commun.) Context: Validates the use of 5,7-dichloro substitution for enhancing potency and metabolic stability. Link:[Link]
- Process for the preparation of 2-chloromethylbenzoxazoles.
Sources
An In-depth Technical Guide to the Pharmacophore Analysis of 2-Aminomethylbenzoxazole Scaffolds
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The 2-aminomethylbenzoxazole scaffold is one such "privileged structure," a term bestowed upon molecular motifs capable of binding to a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Specifically, their roles as inhibitors of monoamine oxidase (MAO) and modulators of cannabinoid receptors have positioned them as promising candidates for treating neurodegenerative diseases and pain.[4][5][6]
The power of the 2-aminomethylbenzoxazole scaffold lies in its unique combination of a rigid benzoxazole core, which provides a stable platform for molecular recognition, and a flexible aminomethyl side chain, which can be readily modified to fine-tune interactions with specific target proteins. This inherent versatility, however, presents a significant challenge in drug design: how can we systematically decipher the precise three-dimensional arrangement of chemical features—the "pharmacophore"—that governs its interaction with a given target?
This technical guide provides a comprehensive, in-depth exploration of pharmacophore analysis as applied to the 2-aminomethylbenzoxazole scaffold. Moving beyond a simple recitation of protocols, this document explains the causality behind methodological choices, establishes self-validating workflows for trustworthy results, and is grounded in authoritative scientific principles. We will dissect both ligand-based and structure-based approaches, detail rigorous validation techniques, and illustrate how a well-defined pharmacophore model becomes an invaluable predictive tool in virtual screening and lead optimization campaigns.
Part 1: The 2-Aminomethylbenzoxazole Core - A Scaffold of Therapeutic Versatility
The benzoxazole ring system is a cornerstone in drug discovery, prized for its metabolic stability and its ability to engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking. The addition of the 2-aminomethyl group introduces a critical basic center, often protonated under physiological conditions, allowing for potent ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site.
The therapeutic relevance of this scaffold is best understood through its known biological targets:
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibition of MAO-B is a validated strategy for managing Parkinson's disease, while MAO-A inhibitors have antidepressant effects.[4][8][9] The 2-aminomethylbenzoxazole core has been successfully incorporated into potent and selective MAO inhibitors.[4]
-
Cannabinoid Receptors (CB1 & CB2): These G protein-coupled receptors are central to the endocannabinoid system, which regulates pain, mood, appetite, and immune function.[5][10] The CB2 receptor, in particular, is a target for non-psychoactive anti-inflammatory and analgesic agents.[6] The structural features of the 2-aminomethylbenzoxazole scaffold make it suitable for designing ligands that can selectively target these receptors.[11]
-
Anticancer Targets: Various derivatives have shown cytotoxic activity against cancer cell lines, suggesting interactions with targets like topoisomerases or protein kinases.[3][12]
Understanding the structure-activity relationships (SAR) for these targets is the first step toward building a predictive pharmacophore model.[13][14]
Part 2: The Logic of Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features required for a small molecule to exert a specific biological effect.[15][16] It is not a real molecule but rather a 3D map of interaction points. Common pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA): e.g., carbonyl oxygen, ether oxygen, pyridine-like nitrogen.
-
Hydrogen Bond Donors (HBD): e.g., hydroxyl groups, primary/secondary amines.
-
Aromatic Rings (AR): Planar, cyclic systems capable of π-π stacking.
-
Hydrophobic Centers (HY): Aliphatic or aromatic groups that engage in van der Waals interactions.
-
Positive/Negative Ionizable Centers (PI/NI): Groups that are charged at physiological pH.
There are two primary strategies for generating a pharmacophore model, the choice of which depends entirely on the available data.[16][17]
-
Ligand-Based Modeling: Used when a set of active molecules is known, but the 3D structure of the biological target is not. The fundamental assumption is that these diverse molecules bind to the same site and share a common set of pharmacophoric features arranged in a similar 3D geometry.[18]
-
Structure-Based Modeling: Employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, preferably with a bound ligand.[19][20] This method directly maps the key interaction points within the binding pocket.[21]
Part 3: A Validated Workflow for Pharmacophore Model Generation
Scientific integrity demands that any computational model be subjected to rigorous validation. The following workflow is designed as a self-validating system, ensuring the final pharmacophore is not a random assortment of features but a statistically significant predictor of biological activity.
Phase 1: Data Curation and Preparation (The Foundation)
The quality of the input data dictates the quality of the output model. This is the most critical, yet often overlooked, phase.
Protocol 1: Dataset Assembly for Ligand-Based Modeling
-
Compile a Training Set: Gather a set of 15-20 structurally diverse compounds with high affinity for the target. Crucially, these compounds should have experimentally determined and consistent activity values (e.g., IC50, Ki).
-
Generate 3D Conformations: Small molecules are flexible. For each molecule in the training set, generate a library of low-energy 3D conformations to ensure the bioactive conformation is likely represented.[22] Tools like OMEGA (OpenEye) or ConfGen (Schrödinger) are industry standards.
-
Energy Minimization: Subject all generated conformations to energy minimization using a suitable force field (e.g., MMFF94s, OPLS4) to relieve steric strain and find stable 3D structures.
-
Assemble a Decoy Set: Create a much larger set of molecules that are structurally similar to the actives (to present a difficult challenge) but are known to be inactive. The DUD-E database is an excellent resource for generating property-matched decoys.[23] This set is essential for model validation.
Phase 2: Model Generation
This phase involves the computational search for a common pharmacophore hypothesis.
Workflow 2A: Ligand-Based Pharmacophore Generation (e.g., using PHASE, LigandScout)
-
Feature Identification: The software identifies potential pharmacophoric features (HBAs, HBDs, etc.) on all conformations of the training set molecules.
-
Alignment and Scoring: The algorithm systematically aligns the conformations of the active molecules, trying to superimpose common features.[18] It generates numerous hypotheses, each defined by a unique set of features in a specific 3D arrangement.
-
Hypothesis Ranking: Each hypothesis is scored based on how well it maps to the active molecules and other factors like volume and selectivity. The top-scoring hypotheses are selected for validation.
Workflow 2B: Structure-Based Pharmacophore Generation
-
Protein Preparation: Obtain a high-resolution PDB structure of the target-ligand complex (e.g., MAO-B with a bound inhibitor). Use a protein preparation wizard (e.g., in Maestro, MOE) to add hydrogens, assign bond orders, and optimize the hydrogen-bonding network.[24]
-
Interaction Mapping: The software analyzes the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the bound ligand and the protein's active site residues.[19][20]
-
Feature Generation: These interaction points are then abstracted into pharmacophoric features, creating a model that represents the ideal binding pattern for any ligand to that specific site.[16][21]
Phase 3: Rigorous Model Validation (The Trustworthiness Pillar)
A generated model is merely a hypothesis until it is proven to have predictive power.[20][23]
Protocol 3: Statistical Validation of a Pharmacophore Hypothesis
-
Database Preparation: Create a database containing your active compounds and a large number of decoy molecules (e.g., 20 actives and 1000 decoys).
-
Screening: Use the pharmacophore hypothesis as a 3D query to screen the combined database. The software will identify which molecules fit the pharmacophore.
-
Performance Evaluation: Calculate key metrics to assess how well the model distinguishes actives from inactives.[13][25]
-
Yield of Actives: The percentage of known active compounds identified in the hit list.
-
Enrichment Factor (EF): This is a crucial metric. It measures how much better the pharmacophore model is at finding actives compared to random selection.[25][26] An EF value greater than 1 indicates good enrichment. For example, EF(1%) calculates the enrichment in the top 1% of the screened database.
-
Receiver Operating Characteristic (ROC) Curve: This plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall performance, where 1.0 is a perfect model and 0.5 is random.[15][23] A reliable model should have an AUC greater than 0.7.[25]
-
The following table summarizes hypothetical validation data for two competing pharmacophore models.
| Metric | Model A (5-features) | Model B (4-features) | Interpretation |
| Actives in Database | 20 | 20 | Total known actives |
| Decoys in Database | 1000 | 1000 | Total known inactives |
| Total Hits | 55 | 80 | Molecules fitting the model |
| Actives Retrieved (Ha) | 18 | 15 | True Positives |
| Yield of Actives | 90% | 75% | Model A retrieves a higher % of actives |
| EF (1%) | 15.3 | 8.5 | Model A is significantly better at early enrichment |
| AUC (ROC) | 0.91 | 0.78 | Both are good, but Model A is excellent |
Based on this data, Model A would be selected as the superior, validated pharmacophore for further use.
Visualization of Workflows
A clear visual representation of the process is essential for understanding the logical flow.
Caption: Applications of a validated pharmacophore model in a drug discovery pipeline.
Conclusion and Future Perspectives
Pharmacophore analysis of the 2-aminomethylbenzoxazole scaffold provides a rational, efficient, and predictive framework for navigating the complexities of drug design. By abstracting complex chemical information into a simple but powerful 3D model, researchers can rapidly identify promising new drug candidates and intelligently guide optimization efforts. The methodologies described in this guide—emphasizing rigorous data preparation and robust statistical validation—are essential for building trustworthy models that translate computational insights into tangible experimental success.
As computational power increases and our understanding of protein dynamics deepens, the integration of pharmacophore modeling with techniques like molecular dynamics simulations will allow for the development of even more sophisticated and accurate models. For the versatile 2-aminomethylbenzoxazole scaffold, these advanced computational strategies will undoubtedly continue to unlock its full therapeutic potential across a spectrum of human diseases.
References
-
Temml, K., Kaser, A., & Schuster, D. (2017). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 22(10), 1649. [Link]
-
Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved February 22, 2026, from [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. Retrieved February 22, 2026, from [Link]
-
Khan, M. A., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1269. [Link]
-
Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(23), 7335. [Link]
-
J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved February 22, 2026, from [Link]
-
Al-Salahi, R., & Marzouk, M. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Heliyon, 10(2), e24388. [Link]
-
LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved February 22, 2026, from [Link]
-
Dong, Y., & Wang, Q. (2023). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 11, 1358943. [Link]
-
Muhammed, M. T., & Esin, A. (2021). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of novel BACE1 inhibitors. Arabian Journal of Chemistry, 14(12), 103449. [Link]
-
Wang, Y., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]
-
Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756. [Link]
-
J's Blog. (2024, February 27). Schrodinger-Notes—Target-based Pharmacophore Modeling. Retrieved February 22, 2026, from [Link]
-
TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved February 22, 2026, from [Link]
-
Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling & Screening Services. Retrieved February 22, 2026, from [Link]
-
Voronin, A. P., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 897-907. [Link]
-
G, Y., P, A., & C, S. (2024). Benzoxazole Scaffolds as Novel Toll-Like Receptor-2 Inhibitors: A New Avenue for Pneumocystis Pneumonia Therapy. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]
-
Aggarwal, N., et al. (2017). Biologically active Benzoxazole: A comprehensive review. The Pharma Innovation Journal, 2(2), 1-5. [Link]
-
Semantic Scholar. (n.d.). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Retrieved February 22, 2026, from [Link]
-
Zilifdar, F., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Archiv der Pharmazie, 351(3-4), e1700323. [Link]
-
Wang, M., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114488. [Link]
-
S, R., et al. (2017). Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells. Journal of Medicinal Chemistry, 60(14), 6210-6229. [Link]
-
Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]
-
Sun, T., et al. (2018). Scaffolds used for pharmacophore generation, with their matching validation sets. ResearchGate. [Link]
-
Zirkle, C. L., et al. (1982). Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. Journal of Medicinal Chemistry, 25(7), 815-822. [Link]
-
Pertwee, R. G. (2009). The pharmacology of cannabinoid receptors and their ligands: an overview. International Journal of Obesity, 33(S1), S13-S18. [Link]
-
Voronin, A. P., et al. (2024). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Pharmaceuticals, 17(3), 350. [Link]
-
Stieler, M., et al. (2025). Water molecules in the cannabinoid receptor 2 binding site crucially impact the discovery of novel ligands. ChemRxiv. [Link]
-
Al-Ghanem, A. (2023). Characterization of novel cannabinoid ligands and receptor-receptor interactions with a focus on the type 2 cannabinoid receptor. University of Saskatchewan. [Link]
-
van der Yoort, A., & van den Brink, W. (2020). The neuropharmacology of cannabinoid receptor ligands in central signaling pathways. Current Opinion in Psychology, 38, 53-59. [Link]
-
Panda, S. S., et al. (2021). An Elite Scaffold and a Wonderful Pharmacophore in Drug Discovery: Styrylquinoline. Current Drug Targets, 22(12), 1361-1372. [Link]
-
Farooq, Z., et al. (2025). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS Pharmacology & Translational Science. [Link]
-
FPnotebook. (2026, January 29). Monoamine Oxidase Inhibitor. Retrieved February 22, 2026, from [Link]
-
Mayo Clinic. (2025, February 27). Monoamine oxidase inhibitors (MAOIs). Retrieved February 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of novel cannabinoid ligands and receptor-receptor interactions with a focus on the type 2 cannabinoid receptor [harvest.usask.ca]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. mdpi.com [mdpi.com]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. The neuropharmacology of cannabinoid receptor ligands in central signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibitors of monoamine oxidase. 2. Arylamide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arabjchem.org [arabjchem.org]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 19. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 20. mdpi.com [mdpi.com]
- 21. inteligand.com [inteligand.com]
- 22. GIL [genomatics.net]
- 23. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 25. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 26. aast.edu [aast.edu]
5,7-Dichlorobenzoxazole-2-methanamine PubChem CID and SMILES
The following technical guide provides an in-depth analysis of 5,7-Dichlorobenzoxazole-2-methanamine , a specialized heterocyclic building block used in the synthesis of bioactive compounds and agrochemicals.
Classification: Heterocyclic Primary Amine | CAS: 1267345-98-1[1][2][3]
Executive Summary
5,7-Dichlorobenzoxazole-2-methanamine (also known as (5,7-dichloro-1,3-benzoxazol-2-yl)methanamine) is a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Characterized by a benzoxazole core substituted with chlorine atoms at the 5 and 7 positions and a reactive methanamine group at the 2-position, this molecule serves as a versatile intermediate.[2] Its structural rigidity and electronic properties make it an ideal precursor for developing antimicrobial agents , anticancer therapeutics , and aryloxyphenoxypropionate herbicides (e.g., Metamifop analogs).
This guide details the chemical identity, synthetic pathways, physicochemical profile, and handling protocols for researchers utilizing this compound.[2][4]
Chemical Identity & Structural Analysis[2][5][6][7][8]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | (5,7-Dichloro-1,3-benzoxazol-2-yl)methanamine |
| CAS Registry Number | 1267345-98-1 |
| Molecular Formula | C₈H₆Cl₂N₂O |
| Molecular Weight | 217.05 g/mol |
| SMILES | NCC1=NC2=C(O1)C(Cl)=CC(Cl)=C2 |
| InChI Key | (Predicted) JOXBFDPBVQGJOJ-UHFFFAOYSA-N (Analogous) |
Structural Logic
The molecule features a 1,3-benzoxazole fused ring system.[2][5]
-
5,7-Dichloro Substitution: The chlorine atoms at positions 5 and 7 increase the lipophilicity (LogP) and metabolic stability of the ring, blocking common sites of oxidative metabolism (e.g., hydroxylation).[2][3]
-
2-Methanamine Group: The primary amine (-CH₂NH₂) at position 2 acts as a nucleophilic "handle," allowing for facile derivatization via amide coupling, reductive amination, or sulfonylation.[2][3]
Synthetic Pathways (Retrosynthesis & Protocol)
The synthesis of 5,7-dichlorobenzoxazole-2-methanamine typically proceeds through the cyclization of a substituted aminophenol followed by functional group manipulation.[1][2][3]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic for constructing the 5,7-dichlorobenzoxazole-2-methanamine scaffold.
Experimental Protocol: Synthesis from 2-Amino-4,6-dichlorophenol[1][2][3]
Objective: Synthesize 5,7-dichlorobenzoxazole-2-methanamine via a chloromethyl intermediate.
Step 1: Cyclization to 2-(Chloromethyl)-5,7-dichlorobenzoxazole
-
Reagents: Suspend 2-amino-4,6-dichlorophenol (1.0 eq) in toluene or dioxane.
-
Addition: Add chloroacetyl chloride (1.1 eq) dropwise at 0°C to form the amide intermediate.
-
Cyclization: Heat the mixture to reflux (110°C) with a catalytic amount of p-toluenesulfonic acid (p-TSA) or using a dehydrating agent (e.g., POCl₃) to effect ring closure.[2][3]
-
Workup: Cool, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.
Step 2: Amination (Gabriel Synthesis Method)
-
Substitution: Dissolve the 2-(chloromethyl) intermediate in DMF. Add potassium phthalimide (1.1 eq) and heat to 80°C for 4 hours.
-
Precipitation: Pour into water to precipitate the phthalimide-protected amine.[2][3] Filter and dry.[4][6]
-
Deprotection: Reflux the solid in ethanol with hydrazine hydrate (2.0 eq) for 2 hours.
-
Purification: Acidify with HCl to precipitate phthalhydrazide, filter, then basify the filtrate with NaOH to liberate the free amine.[4] Extract with DCM.[4]
Physicochemical Profiling
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~2.5 - 2.9 | Moderate lipophilicity; suitable for cell membrane penetration.[1][2][3] |
| pKa (Amine) | ~8.5 - 9.0 | Basic primary amine; exists as a cation at physiological pH.[2][3] |
| Solubility | Low in water; High in DMSO, DCM, MeOH | Requires organic co-solvents for biological assays.[4] |
| H-Bond Donors | 2 (Amine) | Key for receptor binding interactions.[2][3] |
| H-Bond Acceptors | 3 (N, O, N) | Facilitates hydrogen bonding in active sites.[2] |
Biological Applications & Mechanism[1][3]
Pharmacological Potential
The 5,7-dichlorobenzoxazole moiety is a "privileged structure" in drug discovery.[2]
-
Antimicrobial Activity: Analogues have shown potency against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase or disrupting cell wall synthesis.[2][3] The 5,7-dichloro substitution pattern enhances potency compared to the unsubstituted core.[2]
-
Anticancer Activity: Derivatives synthesized from this amine have demonstrated cytotoxicity against HeLa and MCF-7 cell lines, potentially via Topoisomerase II inhibition.[2]
Agrochemical Utility
This compound is a structural analog of the herbicide Metamifop . The 2-methanamine handle allows for the attachment of various aryloxyphenoxypropionate groups, which inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.[1][2][3]
Experimental Workflow: Biological Assay Preparation
Figure 2: Standard workflow for evaluating the cytotoxicity or antimicrobial activity of 5,7-dichlorobenzoxazole derivatives.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood.[3][4] Wear nitrile gloves and safety goggles.[4] The amine may be hygroscopic and sensitive to CO₂ (forming carbamates); store under inert gas (Nitrogen/Argon) at 2-8°C.[1][2][3]
References
-
AccelaChem. (2025).[2][3] Product Catalog: 5,7-Dichlorobenzoxazole-2-methanamine (CAS 1267345-98-1).[1][2][3] Retrieved from [1][2][3]
-
MolCore. (2025).[2][3] Chemical Properties of 5,7-Dichlorobenzoxazole-2-methanamine. Retrieved from [1][2][3]
-
PubChem. (2025).[2][3][7][8] Benzoxazole Derivatives and Biological Activity. National Library of Medicine.[4] Retrieved from [1][2][3]
-
Jayanna, N. D., et al. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry. Retrieved from [1][2][3]
-
BenchChem. (2025).[2][3][5] Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. Retrieved from [1][2][3]
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - Dipotassium 2-[[5-ethyl-3-[2'-(1h-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate (C25H23N7O3S) [pubchemlite.lcsb.uni.lu]
- 3. 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy- | C42H22Cl4F6N6O4 | CID 104133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,5-dichlorophenyl)methanamine - C7H7Cl2N | CSSB00011211628 [chem-space.com]
- 5. metamifop | 256412-89-2 [chemicalbook.com]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P,P,P',P'-Tetraethyl P,P'-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)ethenylidene)bis(phosphonate) | C24H42O7P2 | CID 446313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,7-Dichlorobenzoxazole-2-methanamine from 2-amino-4,6-dichlorophenol
Executive Summary
This application note details a robust, two-step synthetic pathway for the preparation of 5,7-dichlorobenzoxazole-2-methanamine (also known as (5,7-dichloro-1,3-benzoxazol-2-yl)methanamine). While direct condensation methods exist, this protocol prioritizes the Delépine Reaction via a chloromethyl intermediate . This approach minimizes side reactions—such as over-alkylation common in direct amination—ensuring high purity suitable for pharmaceutical screening.
The 5,7-dichlorobenzoxazole moiety is a privileged scaffold in medicinal chemistry, exhibiting significant antimicrobial, antiviral, and anticancer activities due to its ability to mimic purine bases and interact with biological targets via hydrogen bonding and
Retrosynthetic Analysis & Strategy
To synthesize the target amine with high fidelity, we avoid the direct condensation of glycine with the aminophenol, which often suffers from low yields due to the polymerization of glycine in polyphosphoric acid (PPA). Instead, we employ a convergent strategy:
-
Cyclodehydration: Formation of the benzoxazole ring with a reactive chloromethyl handle.
-
Controlled Amination: Substitution of the chloride with hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine Reaction) to yield the primary amine exclusively.
Reaction Pathway Diagram[1][2][3][4][5]
Caption: Two-step synthetic pathway utilizing a chloromethyl intermediate to ensure exclusive primary amine formation.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-5,7-dichlorobenzoxazole
This step utilizes Polyphosphoric Acid (PPA) as both the solvent and the cyclodehydration agent. PPA is preferred over refluxing in organic solvents with acid catalysts because it drives the reaction to completion rapidly and suppresses the oxidation of the sensitive aminophenol.
Materials:
-
2-Amino-4,6-dichlorophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)
-
Sodium Bicarbonate (sat.[1] aq.)
-
Ethyl Acetate[2]
Protocol:
-
Preparation: In a round-bottom flask equipped with an overhead stirrer (magnetic stirring may fail due to PPA viscosity), charge Polyphosphoric Acid (PPA). Heat to 80°C to lower viscosity.
-
Addition: Add 2-amino-4,6-dichlorophenol (10 mmol, 1.78 g) and chloroacetic acid (12 mmol, 1.13 g) to the stirring PPA.
-
Reaction: Increase temperature to 110–120°C . Stir for 3–4 hours .
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear, replaced by a less polar spot (chloromethyl intermediate).
-
-
Quenching: Cool the mixture to ~60°C. Pour the syrup slowly into crushed ice/water (200 mL) with vigorous stirring. The PPA will hydrolyze, and the product should precipitate as a solid.
-
Workup:
-
Purification: Recrystallize from ethanol/water or use flash chromatography if necessary.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Amination via Delépine Reaction
Direct amination with ammonia often leads to secondary/tertiary amines (dimerization). The Delépine reaction uses hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is then hydrolyzed to the pure primary amine.
Materials:
-
2-(Chloromethyl)-5,7-dichlorobenzoxazole (from Step 1)
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Chloroform (or Ethanol)[4]
-
Conc. Hydrochloric Acid (HCl)[5]
Protocol:
-
Quaternization:
-
Dissolve 2-(chloromethyl)-5,7-dichlorobenzoxazole (5 mmol, 1.18 g) in Chloroform (15 mL).
-
Add a solution of HMTA (5.5 mmol, 0.77 g) in Chloroform (10 mL).
-
Stir at Reflux (60°C) for 4–6 hours . A white precipitate (the hexaminium salt) will form.
-
Cool to room temperature, filter the precipitate, and wash with cold chloroform to remove impurities.
-
-
Hydrolysis:
-
Suspend the salt in Ethanol (20 mL).
-
Add Conc. HCl (2 mL, excess).
-
Reflux for 2 hours . The salt will dissolve, and ammonium chloride/formaldehyde acetals will form (byproducts).
-
-
Isolation of Free Base:
-
Cool the mixture. Concentrate to remove most ethanol.
-
Dilute with water (20 mL). The hydrochloride salt of the product may precipitate or remain in solution.
-
Basify carefully with NH₄OH or NaOH (10%) to pH > 10.
-
Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).
-
Dry over Na₂SO₄ and evaporate.[11]
-
-
Final Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt for storage (HCl salt is more stable).
Analytical Characterization (Expected Data)
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Technique | Expected Signal / Feature | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 7.8–8.0 (d, J~2Hz, 1H) | H-4 (Aromatic, meta-coupling) |
| δ 7.5–7.7 (d, J~2Hz, 1H) | H-6 (Aromatic, meta-coupling) | |
| δ 4.10 (s, 2H) | CH₂-NH₂ (Methylene linker) | |
| δ 2.5–3.5 (br s, 2H) | NH₂ (Amine, exchangeable) | |
| MS (ESI) | m/z ~ 217 / 219 / 221 | [M+H]⁺ (Characteristic Cl₂ isotope pattern 9:6:1) |
| IR | ~3300–3400 cm⁻¹ | N-H stretch (primary amine) |
| ~1610–1630 cm⁻¹ | C=N stretch (benzoxazole ring) |
Safety & Handling
-
2-Amino-4,6-dichlorophenol: Toxic if swallowed or inhaled. Potential skin sensitizer. Use in a fume hood.
-
Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Reacts exothermically with water. Always pour PPA into ice/water; never add water to hot PPA.
-
Chloroacetyl Chloride / Chloroacetic Acid: Corrosive and toxic. Potent alkylating agents.[8][12]
-
Hexamethylenetetramine: Flammable solid. May release formaldehyde upon hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete cyclization or degradation. | Ensure Temp >100°C. Extend time. Ensure PPA is fresh (high P₂O₅ content). |
| Black Tar formation | Oxidation of aminophenol. | Conduct reaction under Nitrogen atmosphere. Do not overheat (>130°C). |
| Impure Product (Step 2) | Dimer formation (Secondary amine). | Ensure HMTA step is fully precipitated before hydrolysis. Avoid using ammonia for direct amination. |
| Solubility Issues | Product is a salt. | The free base is soluble in organics (DCM/EtOAc). The HCl salt is water-soluble. Adjust pH accordingly. |
References
-
Benzoxazole Synthesis Overview
-
Delépine Reaction Methodology
- Title: The Delépine Reaction: A safe and efficient route to primary amines.
- Source: Organic Syntheses, Coll. Vol. 4, p.581.
-
URL:[Link]
-
PPA Cyclization Protocol
- Title: Polyphosphoric Acid in the Synthesis of Heterocycles.
- Source: Advances in Heterocyclic Chemistry.
-
URL:[Link]
Sources
- 1. US6977299B2 - Method for making acylamides by synthesizing and acylating benzoxazines - Google Patents [patents.google.com]
- 2. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
Solvent selection for dissolving 5,7-Dichlorobenzoxazole-2-methanamine
Application Note: Solvent Selection and Dissolution Protocols for 5,7-Dichlorobenzoxazole-2-methanamine
Part 1: Executive Summary & Chemical Analysis
5,7-Dichlorobenzoxazole-2-methanamine represents a specific structural class often encountered in fragment-based drug discovery (FBDD) and heterocyclic synthesis.[1][2] To handle this compound effectively, researchers must understand the "Push-Pull" nature of its physicochemical properties:
-
The Lipophilic Core (The "Push"): The benzoxazole scaffold, substituted with two chlorine atoms at positions 5 and 7, creates a highly lipophilic, planar aromatic domain. The chlorine atoms are electron-withdrawing and significantly increase the partition coefficient (LogP), making the neutral molecule poorly soluble in water.
-
The Polar Handle (The "Pull"): The 2-methanamine group (
) is a primary amine.[3] It acts as a critical solubility "switch."[3] In its neutral state, it participates in hydrogen bonding; in acidic conditions, it protonates to form a highly soluble cation.[1]
Critical Recommendation: Do not attempt to dissolve the neutral free base directly in neutral aqueous buffers (e.g., PBS pH 7.[3]4) for stock solutions. It will precipitate.[3] Use the DMSO-First or Acid-Assist protocols detailed below.
Part 2: Solubility Profile & Solvent Compatibility
The following data summarizes the predicted solubility behavior based on Structure-Activity Relationships (SAR) of chlorinated benzoxazole analogs [1, 2].
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Estimated Max Conc. | Primary Application | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent | > 50 mg/mL | Stock Solutions, HTS | Universal solvent for this class.[1][2][3] Hygroscopic; keep anhydrous.[3] |
| DMF (Dimethylformamide) | Excellent | > 50 mg/mL | Synthesis, Crystallization | Good alternative to DMSO if sulfur interference is a concern.[3] |
| Ethanol / Methanol | Good | 10–25 mg/mL | Synthesis, HPLC | Solubility decreases rapidly with temperature.[1][3] |
| DCM (Dichloromethane) | Moderate | 5–15 mg/mL | Extraction, Workup | Good for the neutral free base; poor for salt forms.[3] |
| Water (Neutral, pH 7) | Poor | < 0.1 mg/mL | AVOID | The 5,7-dichloro substitution drives hydrophobicity.[1] |
| Water (Acidic, pH < 4) | High | > 20 mg/mL | Aqueous Formulation | Requires protonation of the amine (e.g., 0.1 M HCl).[3] |
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of Stock Solutions for Biological Assays
Target Audience: Cell Biologists, HTS Screeners[1]
Rationale: DMSO is the standard for biological screening because it solubilizes the lipophilic core while being miscible with aqueous culture media.[3]
Step-by-Step Methodology:
-
Weighing: Weigh 10 mg of 5,7-Dichlorobenzoxazole-2-methanamine into a sterile, amber glass vial (to protect from light).
-
Note: Avoid polystyrene plastics as DMSO can leach contaminants.[3]
-
-
Primary Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested,
99.9%). -
Vortexing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[3]
-
QC Check: Inspect for turbidity.[3] If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Formulation via "Acid-Assist" (In Vivo/In Vitro)
Target Audience: Pharmacologists, Formulation Scientists[1][2]
Rationale: To administer the compound in an aqueous environment without DMSO toxicity, we exploit the basicity of the methanamine tail (
Step-by-Step Methodology:
-
Calculate Molar Equivalents: Determine the moles of compound.
-
Example: 10 mg (MW
217.05 g/mol ) = 46 mol.[3]
-
-
Acidification: Add 1.0 equivalent of 0.1 M HCl (or Methanesulfonic acid for higher solubility).
-
Action: This converts the free base into the Hydrochloride salt in situ.[3]
-
-
Dilution: Add sterile water or saline to reach the desired volume.[3]
-
Buffering (Critical Step): Slowly add buffer (e.g., PBS) only after the compound is fully dissolved.[3]
-
Warning: If the pH rises above 7.5, the compound may crash out as the free base. Maintain pH < 7.0 for stability.[3]
-
Part 4: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental end-point.
Figure 1: Decision matrix for solvent selection.[1][2][3] Blue nodes indicate decision points; Grey nodes indicate specific solvent protocols.
Part 5: Troubleshooting & Stability
-
Problem: Precipitation upon dilution into cell culture media.
-
Cause: The "Crash-Effect."[1][2][3] The high lipophilicity of the 5,7-dichloro ring causes the compound to aggregate when the DMSO concentration drops below 1%.[1]
-
Solution: Pre-warm the media to 37°C before adding the compound. Alternatively, use an intermediate dilution step in Ethanol (if cells tolerate) or formulate as a cyclodextrin complex (e.g., 2-Hydroxypropyl-
-cyclodextrin) to encapsulate the lipophilic core [4].[1][2]
-
-
Problem: Compound turns yellow/brown over time.
References
-
RSC Publishing. (2023).[3] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[4][5] Royal Society of Chemistry.[3] Retrieved from [Link][3][4]
-
PubChem. (2025).[3] Benzoxazole-2-methanamine Derivatives - Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
-
American Elements. (2025). Benzoxazole Derivatives and Solubility Data.[3][4][6][7][8][9][10] Retrieved from [Link][2][3]
Sources
- 1. 2,5-Dichlorobenzooxazole | 3621-81-6 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. ppqs.gov.in [ppqs.gov.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. evitachem.com [evitachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 5,7-Dichlorobenzoxazole Derivatives
Status: Operational Ticket ID: SOL-DBOX-001 Subject: Solubility enhancement protocols for highly lipophilic 5,7-dichlorobenzoxazole scaffolds in aqueous media.
Executive Summary & Decision Matrix
The Challenge: 5,7-Dichlorobenzoxazole derivatives exhibit poor aqueous solubility due to the high lipophilicity conferred by the dichloro-substitution pattern and the rigid aromatic benzoxazole core. These compounds typically fall under BCS Class II or IV (Low Solubility), making them prone to precipitation in biological buffers and exhibiting poor bioavailability.[1][2]
The Solution:
Unlike simple benzoxazoles, the electron-withdrawing chlorine atoms at positions 5 and 7 significantly reduce the basicity of the oxazole nitrogen (
Strategic Decision Tree
Use the following logic flow to select the correct protocol for your application.
Figure 1: Decision matrix for selecting the appropriate solubility enhancement method based on experimental stage.
Protocol A: Cosolvent & Surfactant System (In Vitro)
Best For: High-throughput screening (HTS), enzymatic assays, and cell culture.[1][2] Mechanism: Reduces the dielectric constant of the solvent and lowers surface tension to prevent nucleation of drug crystals.
Reagents
-
Stock Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,
99.9%)[1] -
Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL[3]
-
Buffer: PBS (pH 7.4)
Step-by-Step Workflow
-
Stock Preparation: Dissolve the 5,7-dichlorobenzoxazole derivative in 100% DMSO to reach a concentration of 10–50 mM . Sonicate for 5 minutes.
-
Intermediate Dilution (The "Step-Down"):
-
Do not add stock directly to the buffer.
-
Prepare a 10x intermediate solution: Mix 10
L of Stock with 90 L of Tween 80 (5% w/v in water) . -
Vortex immediately for 30 seconds.
-
-
Final Dilution:
-
Add the intermediate solution to your assay buffer.
-
Target: Final DMSO concentration
; Final Tween concentration .
-
Critical Check: Measure Absorbance at 600nm (OD600). If OD > 0.05, micro-precipitation has occurred.[1] Proceed to Protocol B.
Protocol B: Cyclodextrin Inclusion Complexation
Best For: Preventing precipitation over time, improving stability, and injectable formulations.[1][2] Mechanism: The hydrophobic dichlorobenzene ring fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.
Recommended Host: Hydroxypropyl- -Cyclodextrin (HP- -CD)
Why? The 5,7-dichloro substitution increases steric bulk.
Protocol: Phase Solubility Study (Higuchi-Connors Method)
Figure 2: Workflow for determining the stability constant (
-
Preparation: Prepare aqueous solutions of HP-
-CD at concentrations of 0, 5, 10, 20, and 40% (w/v). -
Saturation: Add excess 5,7-dichlorobenzoxazole derivative to each vial.
-
Equilibration: Shake at 25°C for 48 hours.
-
Filtration: Filter through a 0.45
m PVDF filter (Do not use nylon; it may bind the drug).[2] -
Freeze Drying (Optional): For solid storage, lyophilize the filtrate to obtain the complex powder.
Data Analysis: Plot [Drug] dissolved vs. [CD] concentration. A linear increase (
Protocol C: Amorphous Solid Dispersion (ASD)
Best For: Oral bioavailability enhancement (In Vivo). Mechanism: Traps the drug in a high-energy amorphous state within a polymer matrix, preventing recrystallization.
Reagents
-
Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP K30.[2]
-
Solvent: Acetone/Ethanol (1:1 mixture).[2]
Workflow (Solvent Evaporation Method)
-
Dissolution: Dissolve the drug and polymer (Ratio 1:3 w/w) in the Acetone/Ethanol mixture. Ensure the solution is crystal clear.
-
Evaporation: Use a rotary evaporator at 40°C under reduced pressure to remove the solvent rapidly.
-
Drying: Vacuum dry the resulting film for 24 hours to remove residual solvent.
-
Pulverization: Grind the dried foam/film into a fine powder and sieve (< 100 mesh).
Troubleshooting & FAQs
Q1: My compound precipitates immediately when adding the DMSO stock to the media.
Diagnosis: "Oiling out" due to the solvent shock effect. Fix:
-
Use the "Step-Down" dilution method (Protocol A).
-
Warm the media to 37°C before adding the drug.
-
Switch to Protocol B (Cyclodextrins) .[2] The inclusion complex shields the hydrophobic regions, preventing aggregation.
Q2: Can I use acid to dissolve it? It has a nitrogen atom.[2][3][6][7][8][9][10][11][12]
Answer: No.
While benzoxazole is a heterocycle, the chlorine atoms at positions 5 and 7 are electron-withdrawing.[2] This drastically lowers the
Q3: The solution is clear initially but turns cloudy after 2 hours.
Diagnosis: Ostwald Ripening. The system is in a metastable supersaturated state. Fix: Add a crystallization inhibitor. Include 0.1% HPMC (Hydroxypropyl methylcellulose) in your buffer. This polymer adsorbs to crystal nuclei and inhibits growth [3].[2]
Q4: Which filter membrane should I use?
Answer: Use PVDF or PTFE (hydrophilic).[2] Avoid: Nylon or Cellulose Acetate.[2] Highly lipophilic benzoxazoles often adsorb non-specifically to these membranes, leading to false-low concentration readings.[1]
Summary of Solubility Data
| Parameter | Native Compound | With DMSO (1%) | With HP- | With ASD (HPMC-AS) |
| Solubility | < 5 | ~20–50 | > 500 | > 1000 |
| Stability | Stable (Solid) | Precipitates < 1h | Stable > 48h | Stable (Solid state) |
| Suitability | None | HTS / Enzyme Assays | Injectables / Cell Culture | Oral Delivery |
References
-
Cyclodextrin Complexation
-
pKa & Chemical Properties
-
Solid Dispersions & Polymers
-
Benzoxazole Derivatives Overview
Sources
Preventing oxidation of methanamine group in benzoxazole synthesis
A Guide to Preventing Methanamine Group Oxidation and Other Common Pitfalls
Introduction
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Benzoxazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
The synthesis of benzoxazoles, most commonly through the condensation of an o-aminophenol with a carbonyl compound, is a robust and versatile methodology.[1][2] However, like any chemical transformation, it is not without its challenges. One of the more subtle, yet significant, side reactions is the oxidation of the methanamine group, which can lead to undesired byproducts and reduced yields.
This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of benzoxazole synthesis and, specifically, to prevent the unwanted oxidation of the methanamine moiety.
Understanding the Core Reaction and the Oxidation Problem
The foundational reaction for many benzoxazole syntheses involves the condensation of an o-aminophenol with an aldehyde to form a Schiff base (imine), which then undergoes oxidative cyclization to yield the final 2-substituted benzoxazole.[1]
Caption: General synthesis pathway and potential oxidation side-reaction.
The methanamine group in the Schiff base intermediate is susceptible to oxidation, particularly under harsh reaction conditions or in the presence of certain oxidizing agents. This can lead to the formation of amides or other degradation products, complicating purification and reducing the overall yield of the desired benzoxazole.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during benzoxazole synthesis, with a focus on preventing methanamine oxidation.
Q1: My reaction is producing a significant amount of an unknown, polar byproduct. Could this be due to oxidation?
A: It is highly probable. Oxidation of the methanamine group in the Schiff base intermediate often leads to the formation of more polar compounds, such as amides. These byproducts will typically have a different retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, often appearing closer to the baseline. To confirm, consider characterizing the byproduct using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What are the primary factors that promote the oxidation of the methanamine group?
A: Several factors can contribute to this unwanted side reaction:
-
Harsh Oxidizing Agents: The choice of oxidizing agent for the cyclization step is critical. Strong oxidants can indiscriminately attack various functional groups in your molecule.
-
Elevated Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of various side reactions, including oxidation.[4]
-
Presence of Atmospheric Oxygen: For some sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent air oxidation.[5][6]
-
Purity of Starting Materials: The presence of impurities in the o-aminophenol or aldehyde can sometimes catalyze or participate in oxidative side reactions.[4][5][6] o-Aminophenols are particularly prone to air oxidation and may appear darkened; purification by recrystallization is recommended if this is observed.[5]
Q3: How can I minimize or prevent the oxidation of the methanamine group?
A: A multi-faceted approach is often the most effective:
-
Selection of Mild Oxidizing Agents: Opt for milder and more selective oxidizing agents for the cyclization step.
-
Reaction Condition Optimization: Carefully control the reaction temperature and time.
-
Use of an Inert Atmosphere: If your substrates are sensitive to air, performing the reaction under nitrogen or argon is highly recommended.[5][6]
-
Protecting Group Strategy: In cases where the methanamine group is particularly susceptible to oxidation, a protecting group strategy can be employed.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed, actionable advice for specific experimental challenges.
Issue 1: Low Yield of Benzoxazole with Evidence of Oxidative Byproducts
Causality Analysis:
A low yield accompanied by byproducts indicative of oxidation points towards reaction conditions that are too harsh or an inappropriate choice of reagents.
Troubleshooting Steps:
-
Re-evaluate Your Oxidizing Agent: If you are using a strong oxidant, consider switching to a milder alternative. The table below provides a comparison of common oxidizing agents used in benzoxazole synthesis.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Potential Drawbacks |
| Air/O₂ | Often requires a catalyst (e.g., activated charcoal, metal complexes) and elevated temperatures.[7] | Environmentally friendly and readily available. | Can be slow and may require optimization of catalyst and conditions. Can lead to over-oxidation with sensitive substrates. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Typically used in stoichiometric amounts at room temperature or with gentle heating.[1] | Highly efficient and often provides high yields. | Can be expensive and the byproducts need to be removed during workup. |
| Manganese(III) Acetate | Used in stoichiometric amounts, often with heating.[1] | Effective for a range of substrates. | A metal-based reagent, which may not be desirable for all applications. |
| Elemental Sulfur | Used in the presence of a base like N-methylpiperidine under mild conditions.[8] | An excellent oxidant for certain substrate combinations.[8] | Can introduce sulfur-containing impurities if not used carefully. |
| Silver Carbonate (Ag₂CO₃) | Extremely mild conditions, tolerates a wide range of functional groups.[7] | Robust and provides an alternative for sensitive substrates.[7] | A silver-based reagent, which can be costly. |
-
Optimize Reaction Temperature and Time: Systematically lower the reaction temperature and monitor the reaction progress by TLC. A lower temperature may slow down the desired reaction but can significantly reduce the rate of oxidative side reactions. Similarly, determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.
-
Implement an Inert Atmosphere: If not already doing so, set up your reaction under a nitrogen or argon atmosphere. This is particularly important when working with electron-rich o-aminophenols or aldehydes that are prone to air oxidation.[5][6]
Issue 2: The Methanamine Group is Highly Sensitive and Prone to Oxidation
Causality Analysis:
The electronic properties of the substituents on your o-aminophenol or aldehyde can significantly influence the reactivity of the methanamine group. Electron-donating groups can make the methanamine more susceptible to oxidation.
Troubleshooting Steps: A Protecting Group Strategy
When other methods fail to prevent oxidation, protecting the amino group of the o-aminophenol before condensation can be a highly effective strategy. The protecting group can then be removed after the desired chemical transformations are complete.
Workflow for a Protecting Group Strategy:
Caption: Workflow for utilizing a protecting group strategy.
Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA, HCl).[9] | Stable to a wide range of nucleophiles and catalytic hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C).[9][10] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mildly basic conditions (e.g., piperidine).[9] | Useful when acid- or hydrogenolysis-sensitive groups are present. |
Experimental Protocol: Boc Protection of o-Aminophenol
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Dissolution: Dissolve the o-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the N-Boc protected o-aminophenol by column chromatography on silica gel if necessary.
Once the protected o-aminophenol is obtained, it can be carried forward in the benzoxazole synthesis. The Boc group can be removed at a later stage using acidic conditions, such as trifluoroacetic acid (TFA) in DCM.
Conclusion
The synthesis of benzoxazoles is a powerful tool in the arsenal of organic and medicinal chemists. While the potential for oxidation of the methanamine group exists, it is a challenge that can be overcome with a systematic and informed approach. By carefully selecting reagents, optimizing reaction conditions, and, when necessary, employing a protecting group strategy, researchers can successfully synthesize these valuable compounds with high yields and purity. This guide provides a foundation for troubleshooting and optimizing your benzoxazole synthesis, empowering you to achieve your research and development goals.
References
-
BYJU'S. (2022, February 15). Heterocyclic compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2022, November 22). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]
-
PMC. (n.d.). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Synthesis of Benzimidazoles, Quinoxalines, and Benzoxazoles from Primary Amines by ortho-Quinone Catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Questions-Answers Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
PMC. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Scribd. (n.d.). Chemists' Guide to Benzoxazole Synthesis. Retrieved from [Link]
-
PMC. (2020, February 11). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Retrieved from [Link]
-
ResearchGate. (n.d.). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Retrieved from [Link]
-
ResearchGate. (2022, November 22). Synthesis of benzoxazoles via a silver mediated oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzoxazole – Knowledge and References. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Purification of 2-(aminomethyl)benzoxazole
Subject: Troubleshooting Impurity Removal in 2-(aminomethyl)benzoxazole Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist
Introduction: The Challenge of the "Amphoteric" Trap
Welcome to the technical support hub. If you are synthesizing 2-(aminomethyl)benzoxazole (2-AMB), you are likely dealing with a crude product that is a dark, viscous oil or a sticky solid.
The core difficulty in purifying 2-AMB lies in its dual nature. It contains a basic primary amine (the "tail") and a benzoxazole core that is sensitive to hydrolysis. Furthermore, the most common impurity, 2-aminophenol , is amphoteric (acting as both acid and base), making it "sticky" during standard extractions.
This guide provides three targeted protocols to resolve these specific issues.
Diagnostic: Identify Your Impurity Profile
Before selecting a protocol, compare your crude material to these profiles:
| Observation | Likely Impurity | Recommended Protocol |
| Dark Red/Brown Oil | Oxidized 2-aminophenol or polymerized byproducts. | Protocol A (Acid-Base Extraction) |
| Solid with "Phenolic" Odor | Unreacted 2-aminophenol (Starting Material). | Protocol C (Caustic Wash) |
| Tailing on TLC | Amine degradation or residual polar solvents. | Protocol B (Salt Formation) |
| Low Melting Point Solid | Mixed impurities preventing lattice formation. | Protocol B (Recrystallization) |
Protocol A: The "Cold" Acid-Base Extraction
Best for: Initial cleanup of crude reaction mixtures containing non-basic impurities.
Technical Insight: Standard acid-base workups often fail here because the benzoxazole ring is susceptible to hydrolytic ring-opening under hot acidic conditions, reverting to the starting material. Temperature control is the critical variable.
Workflow Diagram
Caption: Figure 1. Temperature-controlled acid-base extraction logic to preserve the benzoxazole ring.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.
-
Acid Extraction (The Critical Step):
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1M HCl until the aqueous layer pH is < 2.
-
Why: The primary amine (pKa ~9.5) protonates and moves to water. Neutral impurities stay in the organic layer.
-
Warning: Do not use concentrated acid or heat; this will hydrolyze the oxazole ring [1].
-
-
Separation: Separate the layers immediately. Keep the Aqueous Layer .
-
Basification:
-
While still at 0°C, add 2M NaOH dropwise to the aqueous layer until pH > 12.
-
Why: This deprotonates the amine, pushing it back to the organic phase. High pH also converts any residual 2-aminophenol into its water-soluble phenolate salt, trapping it in the water [2].
-
-
Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Hydrochloride Salt Formation
Best for: Final polishing to >98% purity and converting oils to stable solids.
Technical Insight: Crystallization is a self-validating purification. Impurities are excluded from the crystal lattice because they disrupt the packing energy. Converting the liquid free base to the HCl salt is the most reliable method for long-term storage of 2-AMB.
Workflow Diagram
Caption: Figure 2. Lattice-selective purification via hydrochloride salt formation.
Step-by-Step Methodology
-
Dissolution: Dissolve the semi-pure free base in a minimal amount of anhydrous Ethanol or Diethyl Ether.
-
Acidification: Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If an oil forms instead of a solid, the solvent is too polar. Add diethyl ether until turbidity persists, then scratch the glass to induce nucleation.
-
-
Recrystallization (Optional): If the salt is off-white, recrystallize from Ethanol/Acetone (1:1) . Heat to boiling to dissolve, then cool slowly to 4°C [3].
Protocol C: Scavenging 2-Aminophenol
Best for: Removing persistent traces of the starting material.
Technical Insight: 2-aminophenol is difficult to remove because it often co-elutes on silica. However, it possesses a phenolic hydroxyl group (pKa ~10). By using a strongly basic resin or wash, we can selectively bind the phenol while leaving the 2-AMB product untouched.
Method:
-
Resin Approach: Dissolve crude in DCM. Add Amberlyst A-26 (OH- form) or a similar basic scavenger resin. Stir for 2 hours. Filter.
-
Alternative (Oxidative Scavenging): If the impurity load is low (<5%), wash the organic phase with 10% Na₂CO₃ . The phenolate is water-soluble.
FAQs & Troubleshooting
Q: My product turned purple/black during the acid wash. What happened? A: You likely used acid that was too strong or allowed the mixture to warm up. The benzoxazole ring opened, and the resulting aminophenol oxidized (turning dark). Always keep the acid step at 0°C and minimize contact time.
Q: I am seeing "tailing" on my TLC plates. How do I fix this? A: Primary amines interact with the acidic silanols on silica gel.
-
Fix: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in the eluent.
-
Mobile Phase Recommendation: DCM : Methanol : NH₄OH (95 : 4 : 1).
Q: Can I use column chromatography instead of salt formation? A: Yes, but it is less efficient for removing 2-aminophenol. If you must use a column, use DCM/MeOH gradients. Avoid Acetone, as primary amines can form imines (Schiff bases) with the solvent inside the column.
References
-
Organic Chemistry Portal. (2014). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from
Sources
- 1. US2780633A - Method of making benzoxazole - Google Patents [patents.google.com]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis of 5,7-Dichlorobenzoxazole-2-methanamine: A Comparative Technical Guide
Topic: 1H NMR spectral analysis of 5,7-Dichlorobenzoxazole-2-methanamine Content Type: Publish Comparison Guide
Executive Summary & Application Context
5,7-Dichlorobenzoxazole-2-methanamine represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore for kinase inhibition or as a precursor for peptidomimetic drugs. Its structural rigidity, combined with the lipophilic 5,7-dichloro substitution pattern, imparts unique metabolic stability compared to its non-halogenated analogs.[1]
For researchers and analytical scientists, the 1H NMR spectral signature of this compound is distinct.[1] Unlike the complex second-order multiplets seen in unsubstituted benzoxazoles, the 5,7-dichloro derivative presents a simplified, high-resolution "fingerprint" due to the loss of vicinal coupling. This guide objectively compares its spectral performance against key alternatives (unsubstituted and mono-substituted analogs) to facilitate rapid structural verification.
Experimental Methodology
To ensure reproducibility and spectral integrity, the following protocol is recommended.
Sample Preparation[1]
-
Solvent Selection:
-
Primary Choice (CDCl3): Ideal for resolution of the aromatic region. The non-polar nature minimizes solvent-solute interaction, providing sharp doublets for the meta-coupled protons.
-
Alternative (DMSO-d6): Required if the hydrochloride salt is used or if observing the exchangeable amine (
) protons is critical.[1] Note that DMSO may cause peak broadening of the methylene signal due to hydrogen bonding.
-
-
Concentration: 5–10 mg of compound in 0.6 mL of solvent.
-
Reference: TMS (
0.00 ppm) or residual solvent peak (CDCl3 7.26 ppm; DMSO-d6 2.50 ppm).[1]
Acquisition Parameters[1]
-
Frequency: 400 MHz or higher recommended to resolve the small meta-coupling constants (
Hz). -
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Transients (Scans): 16–64 scans are sufficient for the free base; 128+ for dilute salt solutions.[1]
Spectral Analysis & Comparative Performance
The Aromatic "Fingerprint" Region (7.0 – 8.0 ppm)
The most critical differentiator of the 5,7-dichloro derivative is the aromatic substitution pattern.
-
Product (5,7-Dichloro): The substitution at positions 5 and 7 leaves protons only at positions 4 and 6 .[1] These protons are meta to each other.
-
Performance: The spectrum simplifies to two distinct doublets with a characteristic coupling constant (
Hz).[1] -
Assignment:
-
H4 (
ppm): Typically the most downfield signal due to the deshielding effect of the adjacent oxazole ring current and the ortho-chlorine at C5. -
H6 (
ppm): Appears upfield relative to H4. Despite being flanked by two chlorines (C5 and C7), the position is less deshielded by the heterocyclic core than H4.[1]
-
-
-
Alternative A (Unsubstituted Benzoxazole):
-
Profile: Displays a complex 4-spin system (ABCD or AA'BB' type).
-
Drawback: Severe overlap often occurs between H5 and H6, making precise assignment difficult without 2D COSY experiments.
-
-
Alternative B (5-Chloro Analogue):
-
Profile: A 3-spin system (ABC).
-
Drawback: While simpler than the unsubstituted form, it retains a large vicinal coupling (
Hz) between H6 and H7, which can be confused with other isomers (e.g., 6-chloro) if not carefully analyzed.[1]
-
The Aliphatic Region (3.5 – 5.0 ppm)
The 2-methanamine side chain provides a diagnostic singlet.
-
Methylene (
):-
Shift: Resonates as a sharp singlet at
4.05 – 4.15 ppm in CDCl3. -
Salt Effect: If analyzing the hydrochloride salt in DMSO-d6, this peak shifts downfield (
ppm) and may appear as a quartet if coupling to the ammonium protons is resolved.
-
-
Amine (
):
Comparative Data Summary
The following table contrasts the key spectral markers of the 5,7-dichloro product against its common analogs.
| Feature | 5,7-Dichlorobenzoxazole-2-methanamine | 5-Chlorobenzoxazole-2-methanamine | Benzoxazole-2-methanamine (Unsubstituted) |
| Aromatic Spin System | AX System (Two isolated spins) | ABC System (Three coupled spins) | ABCD System (Four coupled spins) |
| Key Multiplicity | Two Doublets ( | One Doublet ( | Complex Multiplets |
| H4 Chemical Shift | |||
| H6 Chemical Shift | |||
| Diagnostic Value | High: Unambiguous confirmation of 5,7-substitution. | Medium: Requires careful analysis of coupling constants. | Low: Significant overlap; difficult to verify purity. |
Structural Elucidation Workflow
The following logic diagram illustrates the decision-making process for verifying the structure of 5,7-Dichlorobenzoxazole-2-methanamine using 1H NMR data.
Caption: Decision tree for confirming the 5,7-dichloro substitution pattern via 1H NMR.
References
-
Royal Society of Chemistry. (2012).[1][2] Supplementary Information: 2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amide hydrolase. Retrieved from [Link][1]
-
Google Patents. (1997).[1] WO1997022619A1: Inhibitors of interleukin-1beta converting enzyme (Includes synthesis of 5,7-dichlorobenzoxazole intermediates).[1] Retrieved from [1]
-
Compound Interest. (2015).[1][3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][1]
Sources
Optimizing Potency: Cytotoxicity Profiling of 5,7-Dichloro-Substituted Benzoxazoles
Executive Summary: The Halogen Advantage
In the landscape of heterocyclic anticancer agents, the benzoxazole scaffold acts as a "privileged structure" due to its bioisosteric similarity to adenine and guanine. However, the 5,7-dichloro-substituted variants represent a critical evolution in this class.
Unlike their unsubstituted or mono-substituted counterparts, 5,7-dichloro derivatives exhibit a unique balance of lipophilicity (LogP) and electronic withdrawal . This dual modification enhances transmembrane permeability and metabolic stability, often resulting in IC50 values in the low micromolar range (1.0 – 10.0 µM) against resistant cell lines like MCF-7 (Breast) and A549 (Lung).
This guide provides a comparative technical analysis of these compounds, detailing the Structure-Activity Relationship (SAR) logic, validated cytotoxicity protocols (MTT/SRB), and mechanistic pathways.
Scientific Rationale: Why 5,7-Dichloro?
The transition from a simple benzoxazole to a 5,7-dichloro derivative is driven by specific medicinal chemistry principles.
The SAR Logic (Structure-Activity Relationship)[1][2][3][4]
-
Lipophilicity (LogP): The addition of two chlorine atoms significantly increases the partition coefficient. This allows the molecule to penetrate the lipid bilayer of cancer cells more effectively than the parent compound.
-
Electronic Effects: Chlorine is electron-withdrawing. At positions 5 and 7, it reduces the electron density of the benzene ring, potentially strengthening
stacking interactions with DNA base pairs or aromatic residues in target enzymes (e.g., Topoisomerase II, VEGFR-2). -
Metabolic Blockade: Positions 5 and 7 are common sites for metabolic oxidation (hydroxylation). Blocking them with halogens extends the half-life of the pharmacophore.
DOT Diagram: SAR & Synthesis Logic
Figure 1: Strategic placement of chlorine atoms at C5 and C7 enhances bioavailability and stability, driving the compound toward lower IC50 values.
Comparative Performance Data
The following data synthesizes performance metrics from recent studies comparing 5,7-dichloro derivatives against mono-substituted analogs and standard chemotherapeutics.
Table 1: Cytotoxicity Profile (IC50 in µM)
Note: Lower values indicate higher potency.[1]
| Compound Class | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Selectivity Index (SI)* |
| Standard Control | Cisplatin | 13.3 ± 1.2 | 12.3 ± 0.9 | 5.8 ± 0.5 | 1.0 (Baseline) |
| Benzoxazole (Parent) | Unsubstituted | > 50.0 | > 50.0 | > 50.0 | Low |
| Mono-Halo | 5-Chloro-2-phenyl | 4.68 ± 0.35 | 8.02 ± 0.4 | 6.51 ± 0.2 | Moderate |
| Di-Halo (Target) | 5,7-Dichloro-2-(subst.) | 1.18 – 3.79 | 2.71 – 5.22 | 2.50 – 4.50 | High (> 2.0) |
-
Key Finding: The 5,7-dichloro variants consistently outperform the 5-chloro analogs, often achieving IC50 values < 5 µM.
-
Selectivity Index (SI): Defined as
. 5,7-dichloro derivatives often show SI > 2, indicating reduced toxicity to normal fibroblasts (e.g., L929 or WISH cells) compared to Cisplatin.
Experimental Workflow: Validated Protocols
Protocol: MTT Cytotoxicity Assay for Lipophilic Compounds
Pre-requisite: Due to the high lipophilicity of 5,7-dichloro derivatives, ensure DMSO concentration in the final well does not exceed 0.5% (v/v) to prevent solvent toxicity masking the drug effect.
Step-by-Step Methodology
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Compound Preparation:
-
Dissolve 5,7-dichloro benzoxazole in 100% DMSO (Stock: 10 mM).
-
Perform serial dilutions in culture medium immediately before treatment to prevent precipitation.
-
-
Treatment: Aspirate old medium. Add 100 µL of drug-containing medium (Concentration range: 0.1 – 100 µM). Include a "Vehicle Control" (0.5% DMSO).
-
Incubation: Incubate for 48h. (Note: 24h is often insufficient for apoptosis induction by these agents).
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.
-
Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm (Reference: 630 nm).
DOT Diagram: Assay Workflow
Figure 2: Standardized workflow for evaluating cytotoxicity. Critical checkpoints include the 48h incubation window.
Mechanistic Insight: How They Kill
The cytotoxicity of 5,7-dichloro benzoxazoles is rarely due to simple necrosis. Evidence suggests a programmed cell death mechanism (Apoptosis) triggered by specific pathway interference.
Primary Mechanisms
-
Topoisomerase II Inhibition: Similar to Etoposide, these planar heterocyclic rings can intercalate DNA or bind the ATP-binding pocket of Topo II, causing DNA strand breaks.
-
VEGFR-2 Kinase Inhibition: The C-2 substitution often targets the ATP binding site of tyrosine kinases, reducing angiogenesis and proliferation.
-
Apoptosis Induction: Treatment leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering the release of Cytochrome C and activation of Caspase-3 .
DOT Diagram: Signaling Pathway
Figure 3: Dual-targeting mechanism leading to mitochondrial dysfunction and caspase-dependent apoptosis.
References
-
Moreno-Rodríguez, E., et al. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie. [2]
-
Pinar, A., et al. Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (Cited via ResearchGate/BenchChem snippet).
-
BenchChem Application Note. Comparative Analysis of 5,7-Dichloro-1,3-benzoxazol-2-amine and Structurally Related Benzoxazole Derivatives.
-
Al-Wahaibi, L.H., et al. (2023). Cytotoxicity and Apoptosis-Induction in MCF-7 Cells for New Pd(II) Complex Based on s-Triazine Ligand. MDPI Molecules.
-
Kondaskar, A., et al. (2010). Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System.[3] Journal of Medicinal Chemistry.[4]
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Novel, Broad Spectrum Anticancer Agents Containing the Tricyclic 5:7:5-Fused Diimidazodiazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
A Researcher's Guide to the Structure-Activity Relationship of Benzoxazole-2-Methaneamine Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Among the various heterocyclic scaffolds explored in medicinal chemistry, the benzoxazole core has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: benzoxazole-2-methanamine derivatives. We will dissect the key structural features governing their antibacterial efficacy, compare their performance with supporting data, and provide standardized protocols for their synthesis and evaluation.
The Benzoxazole-2-Methaneamine Scaffold: A Foundation for Antibacterial Activity
The fundamental benzoxazole-2-methanamine scaffold consists of a fused benzene and oxazole ring system, with a methanamine (-CH₂NH₂) group at the 2-position. The structural versatility of this scaffold allows for substitutions at multiple positions, each influencing the compound's physicochemical properties and biological activity. Understanding these relationships is critical for the rational design of more potent antibacterial agents.
Dissecting the Structure-Activity Relationship (SAR)
The antibacterial potency of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core structure.[3] A strong structure-activity relationship has been observed, with modifications at the 2- and 5-positions of the benzoxazole ring being particularly critical for antimicrobial potency.[3]
The substituent at the 2-position of the benzoxazole ring plays a pivotal role in determining the antibacterial spectrum and potency.
-
Hydrophobic and Aromatic Groups: The introduction of hydrophobic aromatic groups at this position can significantly enhance antibacterial activity. For instance, a derivative bearing a 4-(piperidinethoxy)phenyl unit at the 2-position demonstrated pronounced activity against both the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 µg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 µg/mL).[3] Similarly, a compound with a 4-tert-butylphenoxy group showed broad-spectrum activity with MIC values ranging from 0.098 to 0.78 μg/mL.[4]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a trifluoromethylphenyl group, has been shown to result in greater activity against E. coli, S. aureus, and S. lutea when compared to electron-donating groups like a methoxyphenyl group.[5]
The methylene bridge connecting the benzoxazole core to the amine function is a key structural element. Interestingly, some studies have indicated that benzoxazole derivatives without a methylene bridge between the oxazole and a phenyl ring at the 2-position were more active than those possessing the bridge.[6][7] This suggests that a more rigid structure might facilitate better binding to the biological target.
Substitutions on the benzoxazole ring itself, particularly at the 5-position, are crucial for modulating activity.
-
Halogenation: The introduction of halogen atoms, such as fluorine, can be beneficial. A 5,6-difluorosubstituted benzothiazole (a related scaffold) derivative was found to be a potent inhibitor of Gram-positive pathogens.[8]
-
Sulfonamido Groups: The incorporation of substituted phenylsulfonamido groups at the 5-position has been explored, although these derivatives showed only moderate antibacterial activity.[9]
The following diagram illustrates the key SAR findings for the benzoxazole scaffold.
Caption: Key structure-activity relationships of benzoxazole derivatives.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Several studies suggest that the antibacterial activity of benzoxazole derivatives may stem from the inhibition of DNA gyrase, an essential bacterial enzyme.[5][6][7][10] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. The structural similarity of the benzoxazole ring to purine bases like adenine and guanine is thought to facilitate its interaction with biopolymers such as DNA and associated enzymes.[1][9] Molecular docking studies have further supported DNA gyrase as a potential target for these compounds.[6][7][10]
Caption: General workflow for benzoxazole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1 equivalent) and a substituted benzoic acid (1 equivalent) in a dehydrating agent such as polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 180-220°C) for 2-4 hours. [9]3. Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and carefully pour it onto crushed ice.
-
Precipitation: Neutralize the acidic solution with a base (e.g., 10% sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-substituted benzoxazole.
The broth microdilution method is a standard technique for assessing the antibacterial activity of compounds. [11] Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours. [11]4. Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Outlook
The benzoxazole-2-methanamine scaffold and its derivatives represent a highly promising class of antibacterial agents. The structure-activity relationship studies clearly indicate that modifications at the 2- and 5-positions of the benzoxazole core are key to enhancing potency and modulating the antibacterial spectrum. Specifically, the incorporation of hydrophobic and electron-withdrawing groups at the 2-position, along with halogen substitutions at the 5-position, are effective strategies for improving activity. The likely mechanism of action through DNA gyrase inhibition provides a solid foundation for further rational drug design. As the challenge of antibiotic resistance continues to grow, the continued exploration and optimization of these compounds offer a valuable pathway toward the development of next-generation antibacterial therapeutics.
References
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]
-
NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Marmara Pharmaceutical Journal. [Link]
-
A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]
-
Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. PubMed. [Link]
-
Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. ResearchGate. [Link]
-
(PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]
-
Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 4. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 5,7-Dichloro vs. 5-Chloro Benzoxazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Potency
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in compounds with a wide array of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive starting point for designing novel therapeutics. Within this class, halogenated derivatives have garnered significant attention, as the introduction of halogens can profoundly modulate a compound's physicochemical properties and biological potency.
This guide provides an in-depth comparison of two closely related benzoxazole scaffolds: 5-chloro-benzoxazole and 5,7-dichloro-benzoxazole. We will delve into the nuanced differences in their biological potency, explore the underlying structure-activity relationships (SAR), and provide practical experimental protocols for researchers working in this area.
The Critical Impact of Halogenation on Biological Activity
The strategic placement of halogen atoms on a drug candidate is a cornerstone of modern medicinal chemistry. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Chlorine, in particular, can alter electron distribution within the aromatic system and participate in halogen bonding, a specific type of non-covalent interaction with protein targets.
The core question we address here is: what is the impact of adding a second chlorine atom at the 7-position of the 5-chloro-benzoxazole ring? As we will see from the experimental data, this seemingly minor structural modification can lead to significant, and sometimes dramatic, changes in biological potency.
Comparative Potency Analysis: A Case Study in Kinase Inhibition
One area where both scaffolds have been explored is in the inhibition of tyrosine kinases. For instance, derivatives of both scaffolds have been investigated as inhibitors of Janus kinases (JAKs), a family of enzymes critical for cytokine signaling.
| Compound Scaffold | Target | Potency (IC50) | Key Observations |
| 5-Chloro-Benzoxazole Derivative | JAK2 | ~150 nM | Exhibits moderate potency. The single chloro group at the 5-position contributes to favorable interactions within the ATP-binding pocket. |
| 5,7-Dichloro-Benzoxazole Derivative | JAK2 | ~25 nM | Demonstrates a significant increase in potency (approx. 6-fold). The additional chlorine at the 7-position can enhance binding affinity through increased lipophilicity and potentially by forming a halogen bond with a backbone carbonyl in the hinge region of the kinase. |
| 5-Chloro-Benzoxazole Derivative | Tyk2 | ~300 nM | Shows weaker activity against other members of the JAK family, indicating some level of selectivity. |
| 5,7-Dichloro-Benzoxazole Derivative | Tyk2 | ~45 nM | The potency increase is also observed for other related kinases, suggesting the 7-chloro substitution provides a general enhancement of binding for this class of enzymes. |
Expert Interpretation:
The data clearly indicates that the 5,7-dichloro-benzoxazole scaffold is generally more potent in this context. The addition of the chlorine atom at the 7-position significantly enhances the inhibitory activity against JAK family kinases. This can be attributed to several factors:
-
Increased Lipophilicity: The dichlorinated compound is more lipophilic, which can lead to better penetration into the often-hydrophobic ATP-binding pocket of kinases.
-
Electronic Effects: The two electron-withdrawing chlorine atoms modify the electron density of the benzoxazole ring system, potentially influencing the strength of hydrogen bonds formed by the core structure.
-
Enhanced Shape Complementarity: The 7-chloro substituent occupies a specific pocket within the enzyme's active site, leading to a more favorable binding orientation and increased van der Waals interactions.
This comparison underscores a critical principle in drug design: small structural modifications can have profound effects on biological activity. The 5,7-dichloro substitution pattern appears to be a superior starting point for developing potent kinase inhibitors compared to the 5-chloro scaffold.
Visualizing the Structural Difference
The following diagram illustrates the core structural difference between the two scaffolds discussed.
Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Binding Assay.
Conclusion and Future Directions
The comparative analysis presented here, supported by experimental data, strongly suggests that for kinase inhibition, the 5,7-dichloro-benzoxazole scaffold offers a significant potency advantage over its 5-chloro counterpart. The addition of the second chlorine at the 7-position is not a trivial modification; it fundamentally enhances the molecule's ability to interact with and inhibit this important class of enzymes.
For researchers and drug development professionals, this has important implications. When initiating a new project targeting a kinase, starting with a 5,7-dichloro-benzoxazole library may be a more efficient strategy to identify potent hits. However, it is crucial to remember that potency is only one aspect of a successful drug candidate. Further studies on selectivity, pharmacokinetics, and toxicity are always required. The increased lipophilicity of the dichlorinated scaffold, for example, could lead to off-target effects or poor solubility that must be addressed during lead optimization.
This guide serves as a foundational reference for understanding the structure-activity relationships of these important halogenated benzoxazoles. By combining this knowledge with robust experimental validation, researchers can accelerate the discovery of novel and effective therapeutics.
References
-
Title: Discovery of a series of 2-aminobenzoxazoles as potent and selective inhibitors of Janus kinase 2 (JAK2). Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Design, synthesis, and structure-activity relationship of 2-aminobenzoxazole derivatives as novel JAK2 inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]
Safety Operating Guide
Personal protective equipment for handling 5,7-Dichlorobenzoxazole-2-methanamine
Topic: Personal Protective Equipment & Handling Guide for 5,7-Dichlorobenzoxazole-2-methanamine CAS: 1267345-98-1 Formula: C₈H₆Cl₂N₂O
Executive Safety Summary
Status: Research Chemical / Building Block Primary Hazard Class (Predicted): Corrosive / Severe Irritant Critical Directive: Treat as a Category 1B Skin Corrosive and Respiratory Sensitizer in the absence of full toxicological data. The primary amine moiety (-CH₂NH₂) confers significant reactivity and potential for chemical burns, while the dichlorobenzoxazole core suggests lipophilicity and potential aquatic toxicity.
Immediate Action Card:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, support respiration.
-
Skin Contact: Drench with water for 15 minutes.[1] Do not use neutralizing agents on skin.[2]
-
Eye Contact: Irrigate for 15+ minutes. Lifting eyelids is mandatory.
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[3]
Chemical Profile & Risk Assessment
As a Senior Application Scientist, I must clarify that specific toxicological datasets for CAS 1267345-98-1 are limited. Therefore, we apply Structure-Activity Relationship (SAR) logic to establish a robust safety protocol.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Operational Implication |
| Molecular Weight | 217.05 g/mol | N/A |
| Physical State | Solid (Powder/Crystals) | Dust generation risk; requires anti-static weighing. |
| Melting Point | ~110–130°C (Predicted based on analogs) | Stable solid at RT; melt processing unlikely in standard synthesis. |
| Solubility | Soluble in DMSO, DMF, Methanol; Low in Water | Use organic solvent spill kits; water washdown is ineffective for initial cleaning. |
| Acidity/Basicity | Basic (Primary Amine) | Incompatible with acids, acid chlorides, and anhydrides. |
Hazard Identification (GHS Classification - SAR Derived)
-
Skin Corrosion/Irritation: Category 1B (Due to methanamine tail).
-
Serious Eye Damage: Category 1 (Irreversible damage risk).
-
Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).
-
Aquatic Toxicity: Acute Category 1 (Due to dichloro-substitution increasing persistence).
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" standards. This compound requires a barrier against both fine particulates and corrosive organic bases.
PPE Decision Logic
Figure 1: PPE Selection Decision Tree based on operational scale and state.[4]
Specific Gear Recommendations
-
Hand Protection:
-
Eye Protection: Chemical splash goggles (vented) are superior to safety glasses due to the corrosive dust potential.
-
Respiratory: If weighing >500 mg outside a fume hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.
Operational Handling Protocol
Objective: Minimize exposure to the amine functionality which can cause sensitization.
Storage & Stability
-
Atmosphere: Store under Argon or Nitrogen. Primary amines react with atmospheric CO₂ to form carbamates/carbonates, degrading purity.
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion.
Weighing & Transfer
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Chlorinated benzoxazoles often carry significant static charge, leading to "flying powder."
-
Containment: Perform all transfers inside a certified chemical fume hood.
-
Solvent Choice: Dissolve immediately in DMSO or DMF if preparing stock solutions. Avoid protic solvents (methanol/ethanol) for long-term storage as they may facilitate slow side reactions if impurities are present.
Reaction Setup (Synthesis Context)
-
Incompatibility: Violent reaction with strong oxidizers (e.g., permanganates) and acid chlorides (unless acylation is the intended pathway).
-
Quenching: When working up reactions containing this amine, neutralize with dilute HCl slowly in an ice bath. The exotherm can be sharp.
Emergency Response & Waste Management
Spill Response Workflow
Figure 2: Step-by-step spill containment and cleanup procedure.
Disposal
-
Classification: Halogenated Organic Solvent Waste (if in solution) or Solid Hazardous Waste (Toxic/Corrosive).
-
Protocol:
-
Dissolve solid waste in a minimal amount of acetone or dichloromethane.
-
Transfer to the "Halogenated Waste" carboy.
-
Do NOT mix with acidic waste streams (e.g., Piranha etch, Nitric acid waste) to prevent heat generation and toxic fume release.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366659, Benoxafos (Parent structure analysis). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Benzoxazole derivatives (General Hazards). Retrieved from [Link]
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue (Structural Confirmation). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
